
1-(4-Methylquinolin-1(4H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylquinolin-1(4H)-yl)ethanone is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 4-position of the quinoline ring and an ethanone group at the 1-position. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-1(4H)-yl)ethanone can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent and a strong acid, such as sulfuric acid. The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the quinoline derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as heteropolyacids, including phosphotungstic acid, are employed to facilitate the reaction under milder conditions and improve the overall yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylquinolin-1(4H)-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylquinolin-1(4H)-yl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Methylquinolin-1(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . Additionally, quinoline derivatives can disrupt cell membrane integrity and function, leading to cell death .
Comparación Con Compuestos Similares
1-Ethyl-4-methylquinolin-1-ium iodide: This compound shares a similar quinoline core structure but differs in the presence of an ethyl group and iodide ion.
4-Ethynylanisole: Although not a quinoline derivative, it is used in similar organic synthesis applications.
Uniqueness: 1-(4-Methylquinolin-1(4H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 1-position enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(4-methyl-4H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-9H,1-2H3 |
Clave InChI |
BVJLFGCAKSYHFW-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CN(C2=CC=CC=C12)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


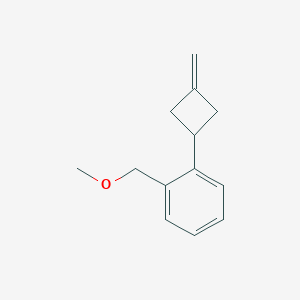
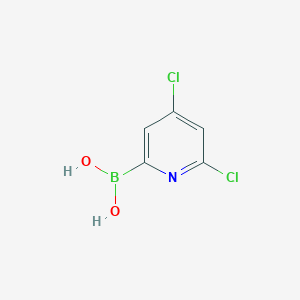
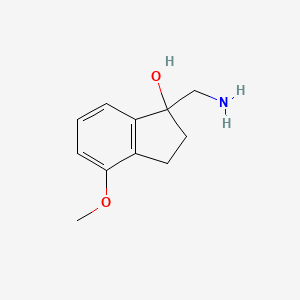

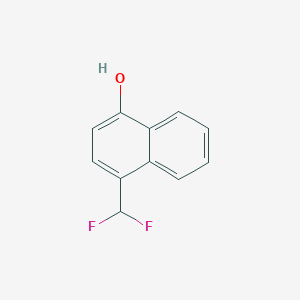
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
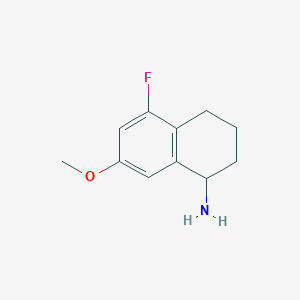
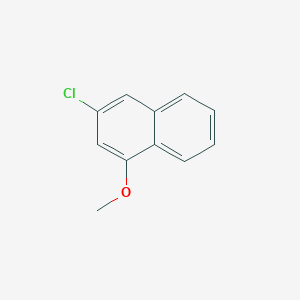


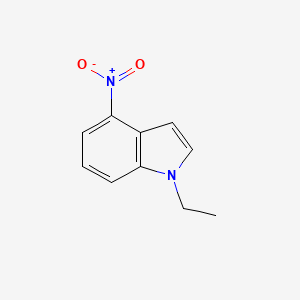

![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)

